molecular formula C12H22O2 B025594 2-(4-tert-butylcyclohexyl)acetic Acid CAS No. 105906-07-8

2-(4-tert-butylcyclohexyl)acetic Acid

Cat. No.: B025594
CAS No.: 105906-07-8
M. Wt: 198.3 g/mol
InChI Key: UEERPCZVXPLDMN-UHFFFAOYSA-N
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Description

2-(4-tert-butylcyclohexyl)acetic acid is an organic compound with the molecular formula C12H22O2. It is a derivative of acetic acid where the hydrogen atom of the acetic acid is replaced by a 4-tert-butylcyclohexyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Chemical Reactions Analysis

2-(4-tert-butylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-tert-butylcyclohexyl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

2-(4-tert-butylcyclohexyl)acetic acid can be compared with other similar compounds, such as:

These comparisons highlight the unique properties and applications of this compound in various fields.

Properties

IUPAC Name

2-(4-tert-butylcyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14/h9-10H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERPCZVXPLDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501234843, DTXSID301347034
Record name trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28125-18-0, 105906-07-8
Record name trans-4-(1,1-Dimethylethyl)cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501234843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-tert-Butylcyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexaneacetic acid, 4-(1,1-dimethylethyl)-, trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-tert-Butylcyclohexyl acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

(4-tert-Butylcyclohexyl)acetic acid methyl ester (9.81 g, 46.5 mmol) was dissolved in methanol 950 ml) and cooled on an ice bath. 2M Sodium hydroxide solution (50 ml, 100 mmol) was added with stirring. When addition was complete the reaction mixture was allowed to warm to room temperature and was stirred overnight. The methanol was evaporated in vacuo and the remaining aqueous phase was acidified to pH1 with 1M hydrochloric acid. The aqueous phase was then extracted with ethyl acetate(3x). The organic extracts were combined, dried over magnesium sulphate, filtered and evaporated to give a white solid, (8.66 g, 94%). 1H-NMR δ (CDCl3) (as a mixture of cis-trans isomers), 2.43 (0.1 H, d, J=8Hz), 2.24 (0.9H, d, J =7 Hz), 1.92-1.47 (5H, m), 1.18-0.90 (5H, m) and 0.87 (9H, s).
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50 mL
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Synthesis routes and methods II

Procedure details

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Q & A

Q1: What is the nature of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid in its crystal form?

A1: In its crystalline form, 2-(1-amino-4-tert-butylcyclohexyl)acetic acid exists as a zwitterion, meaning it possesses both positive and negative charges within the molecule. The crystal structure also reveals the presence of water molecules, forming a hemihydrate. []

Q2: How do hydrogen bonds influence the crystal structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid hemihydrate?

A2: Hydrogen bonds play a crucial role in stabilizing the crystal structure. Intramolecular N—H⋯O hydrogen bonds stabilize each zwitterion. Additionally, intermolecular N—H⋯O and O—H⋯O hydrogen bonds link the zwitterions and water molecules, forming sandwich-like layers within the crystal. []

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